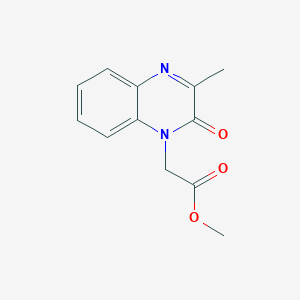![molecular formula C21H21ClN4O B6123135 N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-quinoxalinecarboxamide](/img/structure/B6123135.png)
N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-quinoxalinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-quinoxalinecarboxamide, also known as GF 109203X, is a potent and selective protein kinase C (PKC) inhibitor. PKC is a family of enzymes that play a crucial role in signal transduction pathways, regulating a wide range of cellular processes, including growth, differentiation, and apoptosis. GF 109203X has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.
Wirkmechanismus
N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-quinoxalinecarboxamide 109203X inhibits PKC by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to downstream targets. This results in the inhibition of downstream signaling pathways, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-quinoxalinecarboxamide 109203X has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects in models of cardiovascular disease and neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-quinoxalinecarboxamide 109203X is a potent and selective PKC inhibitor, making it an excellent tool compound for studying the role of PKC in various cellular processes. However, it is important to note that N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-quinoxalinecarboxamide 109203X has been shown to have off-target effects on other enzymes, including protein kinase A (PKA) and protein kinase G (PKG). Additionally, the use of N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-quinoxalinecarboxamide 109203X in cell-based assays can be complicated by the fact that PKC isoforms have different subcellular localization and substrate specificity.
Zukünftige Richtungen
There are many future directions for research on N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-quinoxalinecarboxamide 109203X and its potential therapeutic applications. One area of research is the development of more selective PKC inhibitors that target specific isoforms of the enzyme. Another area of research is the investigation of the role of PKC in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the potential use of N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-quinoxalinecarboxamide 109203X as a therapeutic agent for cancer and cardiovascular disease warrants further investigation.
Synthesemethoden
N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-quinoxalinecarboxamide 109203X can be synthesized using a variety of methods. One commonly used method involves the reaction of 4-chlorobenzylamine with piperidine to form N-(4-chlorobenzyl)piperidine, which is then reacted with 6-bromoquinoxalinecarboxylic acid to form N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-quinoxalinecarboxamide 109203X. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-quinoxalinecarboxamide 109203X has been widely used as a tool compound in scientific research to study the role of PKC in various cellular processes. It has been shown to inhibit the activity of multiple isoforms of PKC, including PKCα, PKCβ, and PKCγ. N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-quinoxalinecarboxamide 109203X has been used to investigate the role of PKC in cancer, cardiovascular disease, and neurological disorders.
Eigenschaften
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c22-17-6-3-15(4-7-17)13-26-11-1-2-18(14-26)25-21(27)16-5-8-19-20(12-16)24-10-9-23-19/h3-10,12,18H,1-2,11,13-14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXRGQUBJFMJLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)NC(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]quinoxaline-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6123075.png)
![2-mercapto-3-(4-pyridinylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6123083.png)
![N-(2-cycloheptylethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6123090.png)
![6,7-dimethoxy-2-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6123096.png)
![N-[2-(3-cyclohexen-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B6123104.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B6123107.png)
![3-(3-acetylphenyl)-7-[(5-iodo-2-furyl)methylene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B6123111.png)
![N-cyclopropyl-3-(1-{[5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B6123116.png)
![ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6123127.png)
![4-sec-butyl-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6123129.png)
![6,6-dimethyl-9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6123130.png)
![2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B6123136.png)
![N-[3-(4-ethylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B6123144.png)